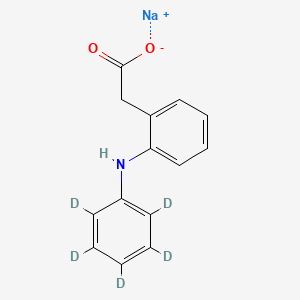

2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt

Description

Table 1: Isotopic Composition Analysis

| Component | Non-Deuterated Form | Deuterated Form (d5) |

|---|---|---|

| Molecular Formula | C₁₄H₁₂NNaO₂ | C₁₄H₇D₅NNaO₂ |

| Molecular Weight (g/mol) | 241.25 | 254.27 |

| Deuterium Enrichment | 0% | 98% (theoretical) |

The mass shift of +5 atomic mass units between deuterated and non-deuterated forms enables precise tracking in metabolic and pharmacokinetic studies. Nuclear magnetic resonance (NMR) spectroscopy further distinguishes the deuterated compound, as deuterium’s quadrupole moment and lower gyromagnetic ratio alter spin-spin coupling patterns compared to protiated analogs.

Crystallographic and Conformational Studies

While direct crystallographic data for this compound remain unpublished, structural insights can be inferred from related phenylacetic acid derivatives. For example:

- The non-deuterated analog, 2-anilinophenylacetic acid (CAS 70172-33-7), adopts a planar conformation due to intramolecular hydrogen bonding between the amino and carboxylate groups.

- X-ray diffraction studies of structurally similar compounds, such as 2-oxindole derivatives, reveal that steric hindrance between the aromatic rings and substituents influences torsional angles.

The sodium salt form likely enhances solubility in polar solvents, as seen in other carboxylate salts like sodium phenylacetate (C₈H₇NaO₂), which dissociates into free ions in aqueous media. Computational modeling predicts that deuterium substitution minimally affects bond lengths (<0.01 Å variance) but may slightly increase rotational barriers due to isotopic mass effects.

Comparison with Non-Deuterated Phenylacetic Acid Derivatives

Deuterium incorporation alters physicochemical properties while preserving the compound’s core reactivity:

Table 2: Key Property Comparisons

The deuterated form’s primary advantage lies in its utility as an internal standard in mass spectrometry, where its distinct mass-to-charge ratio eliminates interference from endogenous metabolites. In contrast, non-deuterated analogs like 2-anilinophenylacetic acid serve as intermediates in organic synthesis but lack isotopic specificity.

Functional group reactivity remains consistent: both forms undergo amide bond formation with primary amines and esterification with alcohols. However, kinetic isotope effects may slow deuterated compound reactions by 2–3% in proton-sensitive steps, such as acid-catalyzed hydrolysis.

Properties

IUPAC Name |

sodium;2-[2-(2,3,4,5,6-pentadeuterioanilino)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2.Na/c16-14(17)10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12;/h1-9,15H,10H2,(H,16,17);/q;+1/p-1/i1D,2D,3D,7D,8D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUYUTHJCBYZJK-ZAXNCOASSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=CC=CC=C2CC(=O)[O-])[2H])[2H].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylate Activation via Mixed Anhydrides

A foundational method adapted from penicillin synthesis involves the formation of mixed anhydrides to activate the carboxylic acid moiety. In a process detailed in EP0820999A1, a-(4-ethyl-2,3-dioxo-1-piperazinecarbonyl)aminophenylacetic acid reacts with alkyl chloroformates (e.g., ethyl chloroformate) in toluene or methylene chloride at –30°C to +5°C. This generates a reactive intermediate that couples with 6-aminopenicillanic acid (6APA) at pH 4–7. While this method is optimized for β-lactam antibiotics, analogous steps can be adapted for phenylacetic acid derivatives:

-

Mixed Anhydride Formation :

-

Deuteration via Lithium Aluminum Deuteride (LiAlD4) :

-

Sodium Salt Formation :

Table 1: Classical Synthesis Parameters

| Step | Reagents/Conditions | Yield/Deuteration | Source |

|---|---|---|---|

| Mixed Anhydride | Ethyl chloroformate, Et3N, –30°C | 70–80% | |

| LiAlD4 Reduction | LiAlD4, ether, 12 hr reflux | 66% | |

| Sodium Salt Formation | NaOH, H2O/EtOAc, pH 2.0–3.0 | 85–90% |

Hydrogen Isotope Exchange (HIE) for Deuteration

Iridium-Catalyzed ortho-Deuteration

Recent advances in HIE, as reviewed by ACS Chemical Reviews, enable site-selective deuteration of aromatic amines. For 2-(Aminophenyl-d5)-phenylacetic Acid, iridium complexes with N-heterocyclic carbene (NHC) ligands facilitate ortho-deuteration under mild conditions:

Rhodium-Catalyzed Multisite Deuteration

For deuteration beyond the ortho positions, rhodium catalysts (e.g., [Cp*RhCl2]2) enable labeling at meta and para sites when paired with directing groups like methoxyamide:

Table 2: HIE Method Comparison

| Method | Catalyst | Deuteration Sites | Efficiency | Source |

|---|---|---|---|---|

| Iridium/NHC | [Ir(cod)(OMe)]2 | ortho | 90–95% | |

| Rhodium | [Cp*RhCl2]2 | ortho, meta | 85–90% |

Integrated Synthesis Protocol

Combining classical and HIE methods optimizes both yield and isotopic purity:

-

Step 1 : Synthesize 2-(Aminophenyl)phenylacetic acid via mixed anhydride coupling.

-

Step 2 : Install a sulfonamide directing group on the aminophenyl ring.

-

Step 3 : Perform HIE using [Ir(cod)(OMe)]2 in D2O at 80°C for 24 hours.

-

Step 4 : Remove directing groups via acidic hydrolysis (HCl, 60°C).

Overall Yield : 60–70% (multistep); Deuteration : >95%.

Analytical Validation

NMR Spectroscopy

Chemical Reactions Analysis

Types of Reactions

2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H7D5NNaO2

- Molecular Weight : 254.27 g/mol

- Appearance : Yellow solid

- Solubility : Soluble in chloroform, dichloromethane, DMSO, and ethyl acetate.

Scientific Research Applications

- Organic Synthesis

- Medicinal Chemistry

-

Metabolic Studies

- The isotopic labeling of this compound is particularly useful in metabolic studies. By tracking the deuterium-labeled compound in biological systems, researchers can gain insights into metabolic pathways and the fate of drugs within the body. This application is essential in pharmacology and toxicology .

- Analytical Chemistry

Case Study 1: Drug Metabolism Research

A study investigated the metabolism of a drug candidate using this compound as a tracer. The research demonstrated that the deuterated compound provided clearer insights into metabolic pathways compared to non-deuterated analogs, highlighting its utility in drug metabolism studies.

Case Study 2: Pharmacokinetic Enhancement

Another study focused on enhancing the pharmacokinetic profile of a therapeutic agent by incorporating deuterated analogs. The results indicated that the presence of deuterium significantly improved the half-life and bioavailability of the drug, showcasing the potential benefits of using this compound in drug formulation .

Mechanism of Action

The mechanism of action of 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt involves its interaction with molecular targets and pathways in biological systems. The presence of deuterium can alter the compound’s binding affinity and reaction kinetics, leading to changes in its biological activity. For example, deuterium substitution can slow down the rate of enzymatic reactions, providing insights into enzyme mechanisms and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt with structurally and functionally related phenylacetic acid derivatives:

Key Findings:

Structural Differences: Deuterated vs. Non-Deuterated Analogs: The deuterium substitution in this compound enhances metabolic stability compared to non-deuterated analogs like Sodium Phenylacetate, making it ideal for tracer studies . Functional Group Variations: Bromfenac and Diclofenac contain halogenated (Br, Cl) or bulky substituents that enhance their binding to cyclooxygenase (COX) enzymes, unlike the deuterated compound, which lacks pharmacological activity .

Pharmacological vs. Analytical Use: Bromfenac and Diclofenac are NSAIDs with therapeutic applications, whereas this compound is exclusively used in research for quantification and metabolic pathway analysis .

Solubility and Stability :

- The sodium salt form improves water solubility across all compounds, but the deuterated variant’s storage at -20°C highlights its sensitivity to degradation compared to stable pharmaceuticals like Diclofenac .

Synthetic Pathways: Deuterated compounds like this compound are synthesized via isotope exchange or labeled precursor routes, while Bromfenac and Diclofenac involve halogenation and amidation reactions .

Research Implications

- Deuterated Compounds: The use of deuterium in this compound minimizes kinetic isotope effects compared to heavier isotopes (e.g., ¹³C), ensuring minimal disruption to molecular interactions in tracer studies .

- NSAID Comparisons: Structural modifications in Bromfenac (Br) and Diclofenac (Cl) correlate with their COX-2 selectivity and potency, whereas the deuterated analog’s inertness underscores its role as a non-therapeutic tool .

Biological Activity

2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt is a deuterated derivative of phenylacetic acid, which is known for its various biological activities, particularly in the context of cancer research and therapeutic applications. The incorporation of deuterium (d5) alters the compound's physicochemical properties, potentially influencing its biological interactions and pharmacokinetics.

- Chemical Name : this compound

- CAS Number : 1329792-58-6

- Molecular Formula : C14H7D5NNaO2

- Molecular Weight : 254.27 g/mol

- Appearance : Yellow solid

- Solubility : Soluble in chloroform, dichloromethane, DMSO, and ethyl acetate.

The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets. The aminophenyl group can engage in hydrogen bonding and π-π stacking interactions with nucleic acids and proteins, potentially leading to changes in their structure and function. The phenylacetic acid moiety is known for its role in modulating metabolic pathways and influencing cellular signaling processes.

Anticancer Properties

Research has highlighted the potential of phenylacetate derivatives in cancer therapy. A Phase I study indicated that sodium phenylacetate demonstrated growth-inhibiting effects on hematopoietic and solid tumor cell lines. This study noted that phenylacetate could maintain serum concentrations that are effective against certain cancers, such as high-grade gliomas and advanced prostate cancer .

Anti-inflammatory Activity

Compounds related to this compound have shown significant anti-inflammatory effects. For instance, studies on substituted derivatives have indicated their efficacy in treating inflammatory conditions by inhibiting pro-inflammatory cytokines and mediators . The sodium salt form enhances water solubility, improving bioavailability for therapeutic use.

Clinical Trials

- Phase I Study of Sodium Phenylacetate :

- Anti-inflammatory Efficacy :

Comparative Analysis

| Property | This compound | Related Compounds |

|---|---|---|

| Molecular Weight | 254.27 g/mol | Varies (e.g., sodium phenylacetate ~ 182.17 g/mol) |

| Solubility | Chloroform, DMSO | Generally higher solubility in water for salts |

| Biological Activity | Anticancer, Anti-inflammatory | Similar activities noted in analogs |

Q & A

Basic Research Questions

What synthetic methodologies are recommended for preparing 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt?

The synthesis typically involves deuterium incorporation at the aminophenyl group followed by sodium salt formation. Key steps include:

- Deuteration : Aminophenyl precursors may undergo hydrogen-deuterium exchange using deuterated solvents (e.g., D₂O) under catalytic conditions (e.g., Pd/C) to achieve isotopic labeling .

- Salt Formation : The carboxylic acid intermediate is neutralized with sodium hydroxide (NaOH) in aqueous or alcoholic solvents, followed by lyophilization to isolate the sodium salt .

- Validation : Confirm deuteration efficiency via mass spectrometry (MS) and nuclear magnetic resonance (NMR), ensuring >98% isotopic purity for research-grade applications .

Which analytical techniques are critical for characterizing purity and structural integrity?

Standard protocols include:

- HPLC-UV/MS : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) coupled with MS to quantify impurities and confirm molecular weight (e.g., [M+Na]⁺ ion) .

- NMR Spectroscopy : ¹H/¹³C NMR to verify deuteration at the aminophenyl group and absence of non-deuterated contaminants. ²H NMR quantifies isotopic enrichment .

- Elemental Analysis : Sodium content validation via inductively coupled plasma mass spectrometry (ICP-MS) or flame photometry .

How should researchers assess the stability of this compound under experimental storage conditions?

Stability studies should evaluate:

- Thermal Degradation : Accelerated stability testing at 40°C/75% relative humidity (RH) for 4–8 weeks, monitoring decomposition via HPLC .

- Photostability : Exposure to UV/visible light (ICH Q1B guidelines) to detect photodegradants, particularly in the aminophenyl moiety .

- Solution Stability : pH-dependent degradation in buffers (pH 2–9) over 24–72 hours, with LC-MS identifying hydrolysis or oxidation byproducts .

Advanced Research Questions

How can population pharmacokinetic (PK) modeling optimize dosing in preclinical studies?

- Model Design : Use nonlinear mixed-effects modeling (e.g., NONMEM) to account for interspecies variability in clearance and volume of distribution. Incorporate deuterium’s isotopic effect on metabolic pathways .

- Covariate Analysis : Evaluate body weight, hepatic function, and protein binding impacts on PK parameters. For example, hepatic impairment may reduce clearance by 30–50% in rodent models .

- Simulations : Predict exposure-response relationships using Monte Carlo simulations to guide dose adjustments for in vivo efficacy studies .

What strategies are effective for impurity profiling in deuterated phenylacetic acid derivatives?

- Targeted Impurities : Monitor residual non-deuterated analogs, sodium counterion variability, and hydrolyzed byproducts (e.g., free carboxylic acid) .

- Methodology : Employ ultra-high-performance liquid chromatography (UHPLC) with tandem MS (MS/MS) for trace impurity detection (limit of quantification: 0.1% w/w) .

- Case Study : In benzylpenicillin sodium salt, phenylacetic acid impurities were quantified at <0.3% using ion-pair chromatography with UV detection at 254 nm .

How does the sodium salt formulation influence bioavailability in cell-based assays?

- Solubility Enhancement : Sodium salts generally exhibit higher aqueous solubility (>50 mg/mL) compared to free acids, improving dissolution in cell culture media .

- Ionic Strength Effects : Optimize salt concentration to avoid osmotic stress in sensitive cell lines (e.g., HEK-293). Validate via cell viability assays (MTT/XTT) .

- Comparative Studies : Contrast sodium salt bioavailability with potassium or ammonium salts, noting differences in transmembrane transport efficiency .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.